molecular formula C16H11N3O6 B11494800 3-(1,3-Benzodioxol-5-yl)-5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazole

3-(1,3-Benzodioxol-5-yl)-5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazole

Cat. No.: B11494800
M. Wt: 341.27 g/mol
InChI Key: YYTPHVYABLSBKF-UHFFFAOYSA-N
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Description

3-(2H-1,3-BENZODIOXOL-5-YL)-5-[(4-NITROPHENOXY)METHYL]-1,2,4-OXADIAZOLE is a complex organic compound that features a benzodioxole ring, a nitrophenoxy group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-BENZODIOXOL-5-YL)-5-[(4-NITROPHENOXY)METHYL]-1,2,4-OXADIAZOLE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Oxadiazole Ring: This step often involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the Nitrophenoxy Group: This can be done through nucleophilic substitution reactions where a nitrophenol reacts with an appropriate electrophile.

Industrial Production Methods

Industrial production methods for such compounds would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This might include the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring or the nitrophenoxy group.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: Various substitution reactions can occur, especially at the oxadiazole ring or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents such as halides or sulfonates in the presence of a base can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.

Biology

In biological research, derivatives of this compound might be studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

Medicinal chemistry applications could include the development of new drugs, particularly if the compound or its derivatives exhibit biological activity such as antimicrobial or anticancer properties.

Industry

In the industrial sector, such compounds might be used in the development of new materials, including polymers or as intermediates in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For instance, if it is used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    3-(2H-1,3-BENZODIOXOL-5-YL)-5-METHYL-1,2,4-OXADIAZOLE: Lacks the nitrophenoxy group, which might affect its reactivity and applications.

    5-(4-NITROPHENOXY)-1,2,4-OXADIAZOLE: Does not have the benzodioxole ring, which could influence its chemical properties and biological activity.

Uniqueness

The presence of both the benzodioxole ring and the nitrophenoxy group in 3-(2H-1,3-BENZODIOXOL-5-YL)-5-[(4-NITROPHENOXY)METHYL]-1,2,4-OXADIAZOLE makes it unique, potentially offering a combination of properties from both functional groups, such as enhanced reactivity or specific biological activity.

Properties

Molecular Formula

C16H11N3O6

Molecular Weight

341.27 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazole

InChI

InChI=1S/C16H11N3O6/c20-19(21)11-2-4-12(5-3-11)22-8-15-17-16(18-25-15)10-1-6-13-14(7-10)24-9-23-13/h1-7H,8-9H2

InChI Key

YYTPHVYABLSBKF-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)COC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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